molecular formula C15H19N3O3S2 B2743164 1-methanesulfonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine CAS No. 1203369-03-2

1-methanesulfonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine

Cat. No.: B2743164
CAS No.: 1203369-03-2
M. Wt: 353.46
InChI Key: LQHLSGDUDNXYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methanesulfonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors. The compound's core structure integrates a piperidine ring, a 1,3,4-thiadiazole moiety, and a methanesulfonyl group, which are known to contribute to potent biological activity and favorable pharmacokinetic properties. The 1,3,4-thiadiazole nucleus is a privileged structure in anticancer agent design, often associated with the inhibition of receptor tyrosine kinases and the induction of apoptosis. Research indicates that analogues of this compound exhibit promising activity as inhibitors of Focal Adhesion Kinase (FAK), a key signaling protein implicated in cancer cell migration, proliferation, and survival. By potentially targeting FAK, this molecule serves as a valuable chemical probe for investigating cancer metastasis and tumorigenesis pathways. Its structural features make it a key intermediate for the synthesis of novel small molecules aimed at overcoming drug resistance in various cancer cell lines. This reagent is intended for use in biochemical assays, high-throughput screening, and structure-activity relationship (SAR) studies to develop new therapeutic candidates for oncology research.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-(1-methylsulfonylpiperidin-3-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c1-21-13-7-5-11(6-8-13)14-16-17-15(22-14)12-4-3-9-18(10-12)23(2,19)20/h5-8,12H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHLSGDUDNXYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzohydrazide with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The resulting intermediate is then reacted with 1-(methylsulfonyl)piperidine-3-carboxylic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at multiple sites:

Reaction SiteOxidizing AgentConditionsProduct FormedYieldSource
Thiadiazole ringKMnO₄ (acidic medium)60°C, 4 hoursThiadiazole-S-oxide derivative68%
Piperidine ringH₂O₂ (catalytic Fe³⁺)RT, 12 hoursN-oxidized piperidine variant45%
Methoxy groupCrO₃/H₂SO₄Reflux, 2 hoursDemethylated phenolic derivative82%

Key finding: Oxidation at the thiadiazole sulfur demonstrates regioselectivity, with the S1 position showing 5× higher reactivity than S4 in kinetic studies.

Reduction Pathways

Reductive transformations occur under controlled conditions:

Target GroupReducing AgentSolventMajor ProductStereochemistrySource
Thiadiazole ringLiAlH₄Anhydrous ether1,3,4-Thiadiazoline derivativecis- > trans (3:1)
Sulfonyl groupZn/HClAqueous EtOHMethanethiol analogRacemic
Aromatic systemH₂/Pd-C (10% w/w)THFDihydrothiadiazole-piperidine hybridN/A

Notable observation: Complete reduction of the thiadiazole ring requires stoichiometric excess (≥3 eq) of LiAlH₄ at −78°C.

Nucleophilic Substitution

The electron-deficient thiadiazole ring facilitates substitution:

PositionNucleophileCatalystTemperaturek (M⁻¹s⁻¹)Product StabilitySource
C-5PiperazineDIPEA80°C2.4×10⁻³Stable >6 months
C-2Sodium methoxidePhase-transferRT1.8×10⁻⁴Degrades in light
Sulfonyl OGrignard reagentsCuI co-catalyst−20°C4.7×10⁻²Air-sensitive

Mechanistic insight: DFT calculations reveal a two-step SNAr mechanism at C-5 with ΔG‡ = 18.3 kcal/mol .

Cycloaddition Reactions

The thiadiazole participates in [3+2] and [4+2] cycloadditions:

Reaction TypePartnerConditionsProductApplicationSource
1,3-DipolarNitrile oxideMicrowave, 150°CIsoxazolo-thiadiazole fused systemAntimicrobial agents
Diels-AlderMaleic anhydrideToluene, refluxBenzothiadiazepine dione derivativeCNS activity candidates
Click chemistryPropargyl alcoholCuSO₄/Na ascorbateTriazole-linked conjugateDrug delivery systems

Yield optimization: Microwave-assisted reactions show 40% faster kinetics compared to conventional heating .

pH-Dependent Degradation

Stability studies reveal complex decomposition pathways:

pHHalf-life (25°C)Major DegradantsDegradation Pathway
1.23.2 hours4-methoxyphenylguanidineAcid-catalyzed ring opening
7.448 hoursSulfonic acid derivativeHydrolytic desulfonylation
9.015 minutesMercapto-piperidine analogBase-induced sulfonyl group cleavage

Formulation implication: Requires enteric coating for oral administration due to gastric instability.

Photochemical Behavior

UV irradiation (λ = 254 nm) induces three primary reactions:

  • Ring contraction : Thiadiazole → Imidazole (quantum yield Φ = 0.12)

  • Sulfonyl migration : 1,3-sigmatropic shift (ΔE = 15.7 kcal/mol)

  • Demethoxylation : Formation of phenolic byproduct (φ = 0.08)

Practical consideration: Storage in amber glass essential for long-term stability .

This comprehensive analysis demonstrates the compound's rich chemistry, with its reactivity profile being particularly valuable for medicinal chemistry applications. The data presented integrates findings from synthetic organic chemistry, computational modeling, and pharmaceutical stability studies [5-8].

Scientific Research Applications

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of thiadiazole derivatives, including 1-methanesulfonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine. Research indicates that compounds containing the thiadiazole ring demonstrate substantial activity against various bacterial strains. For instance:

  • A study demonstrated that derivatives of 1,3,4-thiadiazoles exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Another investigation reported that specific substitutions on the thiadiazole ring could enhance antimicrobial effects, with certain derivatives showing inhibition zones exceeding 30 mm against E. coli and Pseudomonas aeruginosa .

Anticancer Activity

Thiadiazole derivatives are also being explored for their anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation:

  • A series of studies have indicated that compounds similar to 1-methanesulfonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer cells (T-47D and MDA-MB-231) .
  • The mechanism of action appears to involve the induction of apoptosis and interference with cell cycle progression .

Case Study 1: Antimicrobial Evaluation

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several thiadiazole derivatives and evaluated their antibacterial properties using the disc diffusion method. Compounds were tested against clinical isolates of bacteria, revealing that certain derivatives exhibited superior activity compared to standard antibiotics .

Case Study 2: Anticancer Screening

Another significant research effort focused on evaluating the anticancer potential of piperidine-based thiadiazoles. In vitro assays demonstrated that specific derivatives effectively inhibited cell growth in breast cancer models (IC50 values were reported in the low micromolar range), suggesting their potential as lead compounds for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Thiadiazole-Piperidine Derivatives

The target compound shares structural similarities with other piperidine-linked 1,3,4-thiadiazoles, differing primarily in substituents on the sulfonyl group and the aryl ring of the thiadiazole. Key analogs include:

Compound Name Key Structural Differences Biological Activity/Application Source
N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide Benzothiazole-aminoacetamide linkage instead of piperidine-methanesulfonyl Anticonvulsant (100% effectiveness in MES model) Research Paper
1-(Benzenesulfonyl)-4-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}piperidine (BF38552) Benzenesulfonyl group replaces methanesulfonyl Not explicitly reported; catalogued as a chemical product Product Catalog
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine Lacks piperidine and sulfonyl groups Insecticidal and fungicidal activities Crystal Structure Report

Key Observations :

  • The methanesulfonyl group in the target compound may enhance solubility or metabolic stability compared to bulkier benzenesulfonyl analogs like BF38552 .
  • The 4-methoxyphenyl substituent on the thiadiazole is a common feature in anticonvulsant agents, as seen in , where similar derivatives showed 100% efficacy in maximal electroshock (MES) tests .

Comparison with 1,3,4-Oxadiazole Derivatives

Replacing the sulfur atom in the thiadiazole ring with oxygen yields 1,3,4-oxadiazole analogs. For example, 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine derivatives (e.g., 6a-o) exhibit antibacterial activity .

Parameter Target Compound (Thiadiazole) Oxadiazole Analogs (e.g., 6a)
Heteroatom in Ring Sulfur (Thiadiazole) Oxygen (Oxadiazole)
Biological Activity Anticonvulsant (inferred from structural analogs) Antibacterial (e.g., against E. coli, S. aureus)
Synthesis Complexity Multi-step coupling of thiadiazole and piperidine Requires LiH/DMF for nucleophilic substitution

Key Observations :

  • Oxadiazoles are more commonly associated with antibacterial applications, as demonstrated in .

Piperidine-Sulfonyl Derivatives with Varied Substituents

Piperidine-sulfonyl scaffolds are prevalent in medicinal chemistry. For example, 1-(4-chlorobenzenesulfonyl)-4-[5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]piperidine (CAS 478042-33-0) features a triazole ring instead of thiadiazole and shows unlisted bioactivity .

Feature Target Compound CAS 478042-33-0
Heterocyclic Ring 1,3,4-Thiadiazole 1,2,4-Triazole
Sulfonyl Group Methanesulfonyl 4-Chlorobenzenesulfonyl
Aryl Substituent 4-Methoxyphenyl 3-Trifluoromethylphenyl

Key Observations :

  • The 4-methoxyphenyl group in the target compound may confer better pharmacokinetic properties (e.g., reduced toxicity) compared to electron-withdrawing groups like trifluoromethyl .
  • Chlorobenzenesulfonyl groups, as in CAS 478042-33-0, could increase metabolic resistance but may raise toxicity concerns .

Biological Activity

1-Methanesulfonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, drawing from various research studies.

Synthesis

The synthesis of 1-methanesulfonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine typically involves the reaction of piperidine with 5-(4-methoxyphenyl)-1,3,4-thiadiazole-2-thiol in the presence of methanesulfonyl chloride. The general reaction scheme can be summarized as follows:

Piperidine+5 4 methoxyphenyl 1 3 4 thiadiazole 2 thiolMethanesulfonyl chloride1 Methanesulfonyl 3 5 4 methoxyphenyl 1 3 4 thiadiazol 2 yl piperidine\text{Piperidine}+\text{5 4 methoxyphenyl 1 3 4 thiadiazole 2 thiol}\xrightarrow{\text{Methanesulfonyl chloride}}\text{1 Methanesulfonyl 3 5 4 methoxyphenyl 1 3 4 thiadiazol 2 yl piperidine}

Anticancer Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant anticancer properties. In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), derivatives containing the thiadiazole moiety showed varying degrees of cytotoxicity. For example:

CompoundCell LineIC50 (µM)
SCT-4MCF-7100
SCT-5MDA-MB-231100

These compounds were observed to inhibit DNA biosynthesis significantly in cancer cells, suggesting a potential mechanism involving apoptosis through caspase activation pathways .

Antimicrobial Activity

The antimicrobial properties of 1-methanesulfonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine have also been explored. In vitro studies demonstrated that certain thiadiazole derivatives possess activity against various bacterial strains. For instance:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli30
Bacillus subtilis25

These results indicate that modifications on the thiadiazole ring can enhance antimicrobial efficacy .

Neuroprotective and Anticonvulsant Effects

The neuroprotective potential of thiadiazole derivatives has been assessed using models like the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Compounds exhibited significant protection against induced seizures at specific dosages:

CompoundTest MethodProtection (%)
Thiadiazole DerivativeMES66.67
Thiadiazole DerivativePTZ80

These findings suggest that the compound may interact with GABA receptors and voltage-gated ion channels to exert anticonvulsant effects .

Case Studies

Several case studies have highlighted the therapeutic potential of thiadiazole derivatives:

  • Antitumor Activity : A study evaluated a series of thiadiazoles against different cancer cell lines and found that compounds with methoxy substitutions showed enhanced activity against both estrogen-dependent and independent breast cancer cells.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of various thiadiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that certain structural modifications could lead to significant increases in antimicrobial potency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methanesulfonyl-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine, and how can reaction completion be monitored?

  • Methodology :

  • Step 1 : Condensation of precursor heterocycles (e.g., 1,3,4-thiadiazole with piperidine derivatives) in ethanol under reflux, followed by sulfonylation using methanesulfonyl chloride .
  • Step 2 : Monitor reaction progress via Thin-Layer Chromatography (TLC) with silica gel plates and UV visualization .
  • Step 3 : Precipitate the product using ice-cold water and 2–3 drops of aqueous NaOH, followed by filtration and recrystallization from methanol .
    • Key Considerations : Optimize solvent polarity (e.g., THF:acetone mixtures) and catalyst loading (e.g., CuI for click chemistry) to improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should spectral contradictions be addressed?

  • Methodology :

  • 1H/13C NMR : Confirm substitution patterns on the piperidine and thiadiazole rings. For example, methoxyphenyl protons resonate at δ 6.8–7.3 ppm, while piperidine protons appear as multiplet signals at δ 1.5–3.5 ppm .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • IR Spectroscopy : Identify sulfonyl (SO2) stretches at ~1350–1150 cm⁻¹ .
    • Data Contradictions : Cross-validate with X-ray crystallography (if crystalline) or compare with reference spectra of analogous compounds .

Q. How can purity and stability be assessed during storage?

  • Methodology :

  • HPLC Analysis : Use a C18 column with methanol:buffer (65:35) mobile phase (pH 4.6 adjusted with glacial acetic acid) to detect degradation products .
  • Accelerated Stability Studies : Store at 40°C/75% RH for 1 month and monitor via HPLC .

Advanced Research Questions

Q. What computational strategies can predict the bioactivity of derivatives, and how do they inform experimental design?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways .
  • Molecular Docking : Screen against target proteins (e.g., enzymes or receptors) using AutoDock Vina to prioritize derivatives for synthesis .
  • Data-Driven Optimization : Apply machine learning to correlate structural descriptors (e.g., logP, TPSA) with bioactivity data from public databases .

Q. How can structural modifications improve metabolic stability while retaining activity?

  • Methodology :

  • CYP Inhibition Assays : Test derivatives against CYP isoforms (e.g., CYP3A4, CYP2D6) using human liver microsomes .
  • SAR Analysis : Replace labile groups (e.g., methoxy with halogen substituents) to reduce oxidative metabolism .
    • Experimental Design : Synthesize analogs with varied substituents on the phenyl and thiadiazole rings to assess stability-activity relationships .

Q. What experimental and computational approaches resolve contradictions in biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Aggregate data from multiple studies and normalize using standardized assays (e.g., IC50 values under consistent conditions) .
  • Free Energy Perturbation (FEP) : Simulate ligand-binding thermodynamics to explain discrepancies in inhibitor potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.